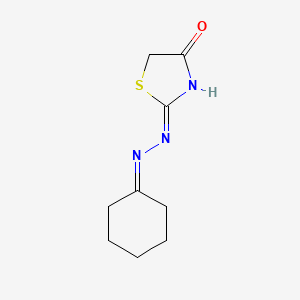![molecular formula C23H20N4O3S B11097628 ethyl 5-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11097628.png)
ethyl 5-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE is a complex organic compound that features a combination of pyrimidine, imidazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling through a thioether linkage. Key steps include:
Formation of 4,6-Diphenyl-2-pyrimidinylthiol: This intermediate is synthesized through the reaction of 4,6-diphenylpyrimidine with a thiolating agent under controlled conditions.
Synthesis of Imidazole Derivative: The imidazole ring is constructed using a cyclization reaction involving appropriate precursors.
Coupling Reaction: The pyrimidine thiol and imidazole derivative are coupled using a suitable base and solvent to form the thioether linkage.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
ETHYL 5-{[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The pyrimidine and imidazole rings can bind to enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-{[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE: can be compared with other compounds containing pyrimidine and imidazole rings, such as:
Uniqueness
The uniqueness of ETHYL 5-{[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both pyrimidine and imidazole rings, along with the thioether and ester functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20N4O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-[(4,6-diphenylpyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-21(28)20-19(24-22(29)27-20)14-31-23-25-17(15-9-5-3-6-10-15)13-18(26-23)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H2,24,27,29) |
InChI Key |
NWXJIINNSHJSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11097549.png)

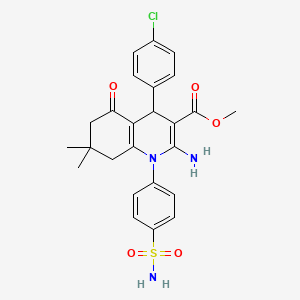
![[2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate](/img/structure/B11097560.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11097561.png)
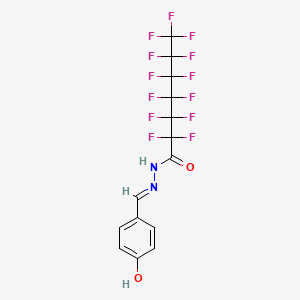
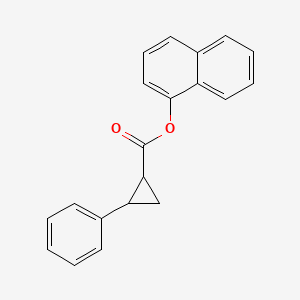
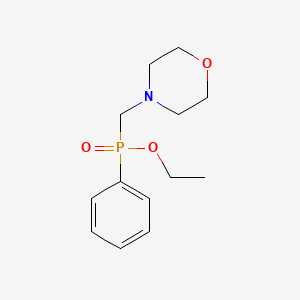
![3-methoxy-N-[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11097577.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenyl 4-methylbenzoate](/img/structure/B11097588.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11097595.png)
![4-bromo-2-chloro-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B11097603.png)
![2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11097613.png)
